![molecular formula C15H13BrN2O3 B4750312 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-bromophenyl)urea](/img/structure/B4750312.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-bromophenyl)urea
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-bromophenyl)urea, commonly known as BDMU, is a chemical compound with potential applications in scientific research. BDMU is a urea-based compound that has been synthesized and studied for its unique properties and potential uses in various fields of research.
Mechanism of Action
BDMU works by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, BDMU prevents cancer cells from dividing and growing, ultimately leading to cell death.
Biochemical and Physiological Effects
BDMU has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. These effects make BDMU a potentially valuable tool in the study of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of BDMU is its ability to specifically target cancer cells, making it a potentially effective treatment for cancer. However, one limitation of BDMU is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving BDMU. One area of interest is the development of more efficient synthesis methods to produce larger quantities of pure BDMU. Another area of interest is the investigation of BDMU's potential uses in other fields of research, such as antiviral or antibacterial treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDMU and its potential as a cancer treatment.
Scientific Research Applications
BDMU has been studied for its potential uses in scientific research, particularly in the field of cancer research. Studies have shown that BDMU has the ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-bromophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-11-3-1-2-4-12(11)18-15(19)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOBPJHXUUHAGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-bromophenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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